molecular formula C10H11N B13113882 4-Ethynyl-3-isopropylpyridine

4-Ethynyl-3-isopropylpyridine

Cat. No.: B13113882
M. Wt: 145.20 g/mol
InChI Key: HLJXJWULKCZMHS-UHFFFAOYSA-N
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Description

4-Ethynyl-3-isopropylpyridine is a heterocyclic organic compound with a pyridine ring substituted with an ethynyl group at the 4-position and an isopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-isopropylpyridine typically involves the alkylation of pyridine derivatives. One common method is the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3-isopropylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

    Substitution: Various substituted pyridine derivatives depending on the reactants used.

Scientific Research Applications

4-Ethynyl-3-isopropylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into hydrophobic pockets of target proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-3-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-ethynyl-3-propan-2-ylpyridine

InChI

InChI=1S/C10H11N/c1-4-9-5-6-11-7-10(9)8(2)3/h1,5-8H,2-3H3

InChI Key

HLJXJWULKCZMHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C#C

Origin of Product

United States

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